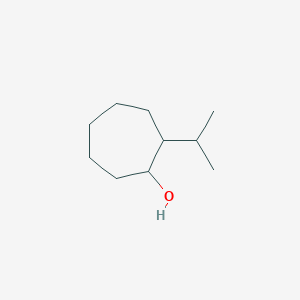
2-Isopropylcycloheptan-1-ol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-Isopropylcycloheptan-1-ol is an organic compound with the molecular formula C10H20O. It belongs to the class of cycloalkanes, which are saturated hydrocarbons containing a ring of carbon atoms. This compound is characterized by a cycloheptane ring with an isopropyl group and a hydroxyl group attached to it. The presence of the hydroxyl group classifies it as an alcohol.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-Isopropylcycloheptan-1-ol can be achieved through several methods. One common approach involves the hydrogenation of 2-Isopropylcycloheptanone using a suitable catalyst such as palladium on carbon (Pd/C) under hydrogen gas. The reaction typically occurs at room temperature and atmospheric pressure, resulting in the reduction of the ketone to the corresponding alcohol.
Industrial Production Methods
In an industrial setting, the production of this compound may involve the catalytic hydrogenation of 2-Isopropylcycloheptanone in large-scale reactors. The process parameters, such as temperature, pressure, and catalyst concentration, are optimized to achieve high yields and purity of the final product. The use of continuous flow reactors and advanced separation techniques ensures efficient production on an industrial scale.
Analyse Des Réactions Chimiques
Types of Reactions
2-Isopropylcycloheptan-1-ol undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form 2-Isopropylcycloheptanone using oxidizing agents such as chromic acid or pyridinium chlorochromate (PCC).
Reduction: The compound can be reduced to 2-Isopropylcycloheptane using strong reducing agents like lithium aluminum hydride (LiAlH4).
Substitution: The hydroxyl group can be substituted with other functional groups through reactions with reagents like thionyl chloride (SOCl2) to form 2-Isopropylcycloheptyl chloride.
Common Reagents and Conditions
Oxidation: Chromic acid, PCC, or potassium permanganate (KMnO4) under acidic conditions.
Reduction: LiAlH4 or sodium borohydride (NaBH4) in anhydrous solvents.
Substitution: SOCl2 or phosphorus tribromide (PBr3) under reflux conditions.
Major Products Formed
Oxidation: 2-Isopropylcycloheptanone
Reduction: 2-Isopropylcycloheptane
Substitution: 2-Isopropylcycloheptyl chloride
Applications De Recherche Scientifique
2-Isopropylcycloheptan-1-ol has several applications in scientific research, including:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.
Biology: The compound is studied for its potential biological activities, such as antimicrobial and anti-inflammatory properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for treating certain medical conditions.
Industry: It is used in the production of fragrances, flavors, and other specialty chemicals.
Mécanisme D'action
The mechanism of action of 2-Isopropylcycloheptan-1-ol involves its interaction with specific molecular targets and pathways. The hydroxyl group allows it to form hydrogen bonds with biological molecules, influencing their structure and function. In biological systems, it may interact with enzymes, receptors, and other proteins, modulating their activity and leading to various physiological effects.
Comparaison Avec Des Composés Similaires
Similar Compounds
Cycloheptanol: A similar compound with a hydroxyl group attached to a cycloheptane ring.
2-Methylcycloheptan-1-ol: A compound with a methyl group instead of an isopropyl group on the cycloheptane ring.
2-Isopropylcyclohexanol: A compound with a cyclohexane ring instead of a cycloheptane ring.
Uniqueness
2-Isopropylcycloheptan-1-ol is unique due to the presence of both an isopropyl group and a hydroxyl group on a cycloheptane ring. This specific structure imparts distinct chemical and physical properties, making it valuable for various applications in research and industry.
Propriétés
Formule moléculaire |
C10H20O |
|---|---|
Poids moléculaire |
156.26 g/mol |
Nom IUPAC |
2-propan-2-ylcycloheptan-1-ol |
InChI |
InChI=1S/C10H20O/c1-8(2)9-6-4-3-5-7-10(9)11/h8-11H,3-7H2,1-2H3 |
Clé InChI |
MFAXEGLRLFBDBJ-UHFFFAOYSA-N |
SMILES canonique |
CC(C)C1CCCCCC1O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


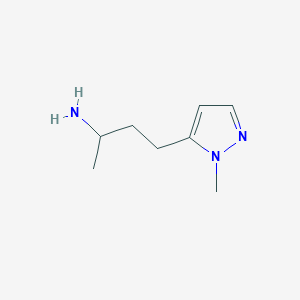
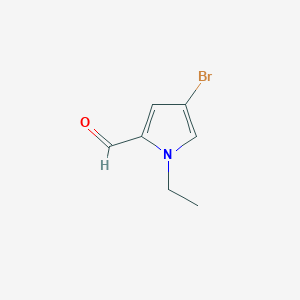
![tert-butyl N-[3-(4-bromophenyl)-1-(2-hydroxyethyl)-1H-pyrazol-5-yl]carbamate](/img/structure/B13585683.png)
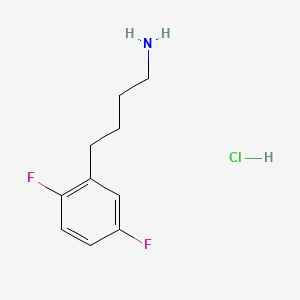
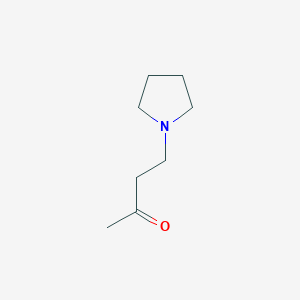
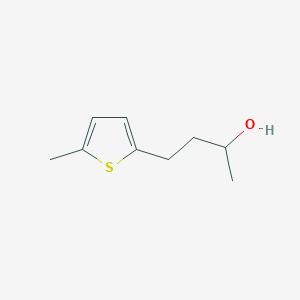
![N-tert-butyl-1-oxa-2,7-diazaspiro[4.5]dec-2-ene-3-carboxamidehydrochloride](/img/structure/B13585708.png)
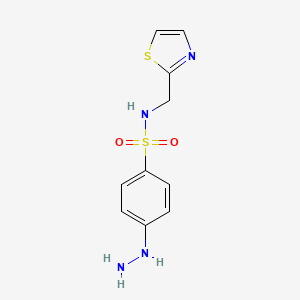
![2-[4-(Trifluoromethylthio)phenyl]oxirane](/img/structure/B13585713.png)
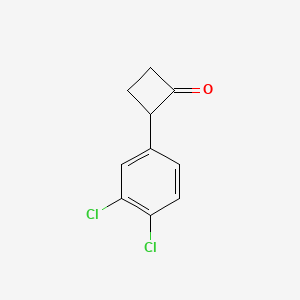
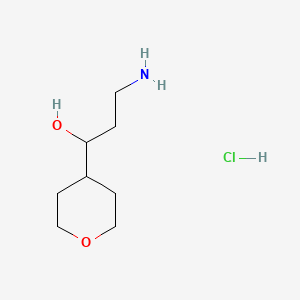
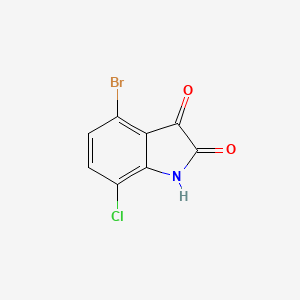
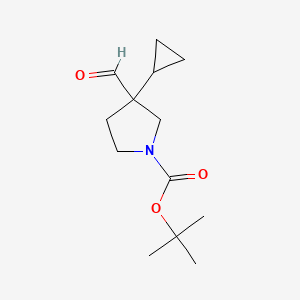
![2-(diethylamino)-N-{1,3-dimethyl-2-oxabicyclo[2.1.1]hexan-4-yl}acetamide](/img/structure/B13585757.png)
